Cholesteryl benzoate

Catalog No.
S610772
CAS No.
604-32-0
M.F
C34H50O2
M. Wt
490.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl benzoate

CAS Number

604-32-0

Product Name

Cholesteryl benzoate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

InChI

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

UVZUFUGNHDDLRQ-LLHZKFLPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Synonyms

Cholest-5-en-3β-ol Benzoate; Cholest-5-en-3β-yl Benzoate; 3β-(Benzoyloxy)cholest-5-ene; Benzoate Cholesterol; Cholesterol Benzoate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C

Liquid Crystal Technology

Cholesteryl benzoate exhibits unique liquid crystalline properties due to its ability to form "cholesteric liquid crystals" with a helical structure. These properties make it a valuable material in research related to:

  • Development of tunable lasers: Cholesteryl benzoate's ability to reflect specific wavelengths of light based on its structure allows researchers to develop tunable lasers with variable output wavelengths [].
  • Fabrication of photonic devices: Its light-modulating properties are explored in the creation of various photonic devices, like sensors and optical switches [].

Battery Technology

Cholesteryl benzoate acts as a "structure directing agent" in the growth of oriented lithium iron phosphate (LiFePO4) used in lithium-ion batteries. This specific orientation enhances the battery's performance by improving its capacity and cycling stability [].

Material Science

Research explores the use of cholesteryl benzoate in the development of:

  • Polymer Dispersed Liquid Crystals (PDLCs): Combining cholesteryl benzoate with polymers creates PDLCs, materials exhibiting liquid crystalline properties when cooled from a melted state. These materials have potential applications in displays and smart windows [].
  • Nanoparticles: Cholesteryl benzoate is used in the synthesis of specific types of nanoparticles with unique functionalities, expanding research possibilities in various fields like drug delivery and bioimaging [].

Cholesteryl benzoate, also known as 5-cholesten-3-yl benzoate, is an organic compound that serves as an ester formed from cholesterol and benzoic acid. This compound is notable for its ability to form cholesteric liquid crystals, which exhibit a helical structure. Cholesteryl benzoate was historically significant as it was the first material in which liquid crystal properties were discovered, a finding attributed to Friedrich Reinitzer in the late 19th century . Its chemical formula is C34H50O2, and it is characterized by a rigid steroid core combined with a bulky aromatic group from benzoic acid, contributing to its unique structural properties .

The synthesis of cholesteryl benzoate typically involves the reaction of cholesterol with benzoyl chloride in the presence of pyridine. The general reaction can be represented as follows:

Cholesterol+Benzoyl ChloridePyridineCholesteryl Benzoate+HCl\text{Cholesterol}+\text{Benzoyl Chloride}\xrightarrow{\text{Pyridine}}\text{Cholesteryl Benzoate}+\text{HCl}

This reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with the hydroxyl group of cholesterol to form the ester bond. The process includes steps such as heating the mixture and recrystallizing the product for purification .

Cholesteryl benzoate has been studied for its biological properties, particularly regarding its role in liquid crystal displays and its potential applications in pharmaceuticals and cosmetics. While specific biological activities such as antimicrobial or anti-inflammatory effects are not extensively documented, its structural characteristics allow it to interact with biological membranes, potentially influencing membrane fluidity and stability .

The primary method for synthesizing cholesteryl benzoate involves:

  • Preparation: Dissolve 1 g of cholesterol in 3 mL of pyridine.
  • Reaction: Add 0.4 mL of benzoyl chloride to the solution and heat on a steam bath for 10 minutes.
  • Cooling: Cool the mixture and dilute with methanol.
  • Filtration: Collect the solid product through vacuum filtration.
  • Recrystallization: Recrystallize using ethyl acetate to purify cholesteryl benzoate .

Cholesteryl benzoate finds various applications across multiple fields:

  • Liquid Crystals: It is used in thermochromic liquid crystals and displays due to its unique helical structure.
  • Cosmetics: Employed in hair colors and makeup formulations for its stabilizing properties.
  • Research: Acts as a structure-directing agent in materials science, particularly in enhancing lithium-ion battery performance by improving the orientation of lithium iron phosphate .

Research has explored the interactions of cholesteryl benzoate with other compounds and materials. Notably, it has been investigated for its role in forming self-assembled systems that exhibit liquid crystalline properties. These interactions can influence the physical characteristics of materials used in display technologies and energy storage systems .

Cholesteryl benzoate shares similarities with several related compounds, each possessing unique features:

CompoundStructure TypeUnique Features
Cholesteryl nonanoateEsterUsed in thermochromic applications similar to cholesteryl benzoate.
Cholesteryl oleyl carbonateEsterExhibits different thermal properties than cholesteryl benzoate.
CholesterolSteroidServes as the parent compound; lacks liquid crystalline properties on its own.
Benzyl benzoateEsterCommonly used as a fragrance; lacks liquid crystalline behavior.

Cholesteryl benzoate's unique combination of a steroid core and an aromatic group distinguishes it from these compounds, particularly in its ability to form cholesteric liquid crystals, making it essential in both scientific research and practical applications .

XLogP3

10.8

UNII

N09H13SHLB

Other CAS

604-32-0

Wikipedia

Cholesteryl_benzoate

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-benzoate: ACTIVE

Dates

Modify: 2023-08-15

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